N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
Overview
Description
N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide acts as a selective antagonist for the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. The adenosine A1 receptor is involved in various physiological processes, including neurotransmission, cardiovascular function, and immune response. N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide binds to the adenosine A1 receptor and blocks the action of adenosine, which is an endogenous ligand for the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide depend on the specific research application. In neuroscience research, N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In pharmacology research, N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been used to study the effects of adenosine A1 receptor antagonists on heart function, blood pressure, and immune response. In cardiovascular research, N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have potential therapeutic effects in the treatment of heart failure.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in lab experiments is its selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor. However, one limitation is that N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has a relatively short half-life, which may limit its effectiveness in some research applications.
Future Directions
There are several future directions for N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide research. One area of interest is the potential therapeutic effects of N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the role of adenosine A1 receptor antagonists in cardiovascular disease and heart failure. Additionally, further research is needed to investigate the potential side effects and safety of N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in humans.
Conclusion
In conclusion, N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is a selective adenosine A1 receptor antagonist that has been extensively studied for its potential use in various scientific research applications. Its mechanism of action involves blocking the action of adenosine at the adenosine A1 receptor. While N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages in lab experiments, including its selectivity for the adenosine A1 receptor, further research is needed to investigate its potential therapeutic effects and safety in humans.
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been used in various scientific research applications, including neuroscience, pharmacology, and cardiovascular research. It has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In pharmacology, N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been used to study the adenosine A1 receptor and its role in various physiological processes. In cardiovascular research, N-(3,4-dichlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been used to investigate the effects of adenosine A1 receptor antagonists on heart function.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5S/c16-12-3-2-11(10-13(12)17)20-15(23)22-8-6-21(7-9-22)14-18-4-1-5-19-14/h1-5,10H,6-9H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGTYGHRDYFFLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.